1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring attached to a pyrazine ring with a chlorine substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloropyrazine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The pyrazine ring can undergo reduction to form a dihydropyrazine derivative.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(3-Chlorodihydropyrazin-2-yl)pyrrolidin-3-ol.
Substitution: Formation of 1-(3-Aminopyrazin-2-yl)pyrrolidin-3-ol or 1-(3-Thiopyrazin-2-yl)pyrrolidin-3-ol.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Bromopyrazin-2-yl)pyrrolidin-3-ol: Similar structure with a bromine substituent instead of chlorine.
1-(3-Fluoropyrazin-2-yl)pyrrolidin-3-ol: Similar structure with a fluorine substituent.
1-(3-Methylpyrazin-2-yl)pyrrolidin-3-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can participate in specific interactions, making this compound distinct from its analogs.
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(11-3-2-10-7)12-4-1-6(13)5-12/h2-3,6,13H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBRNICEGWJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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